![molecular formula C16H19NO3S B14415067 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine CAS No. 81167-75-1](/img/structure/B14415067.png)
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethyl groups and a methanesulfonyl group attached to a dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of the 2,5-dimethylphenylmethanesulfonyl chloride, which can be achieved by reacting 2,5-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . This intermediate is then reacted with 4,5-dimethylpyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal chemistry .
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the aromatic and pyridine moieties.
Tosyl chloride: Another sulfonyl chloride with a toluene moiety instead of the dimethylphenyl group.
特性
CAS番号 |
81167-75-1 |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
2-[(2,5-dimethylphenyl)methylsulfonyl]-4,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-6-12(2)15(7-11)10-21(19,20)16-8-13(3)14(4)9-17(16)18/h5-9H,10H2,1-4H3 |
InChIキー |
MNGJENADHMPUKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C(=C2)C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
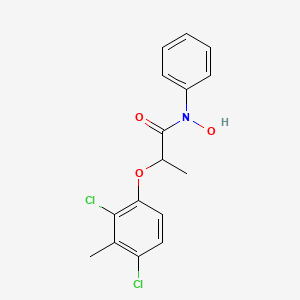
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
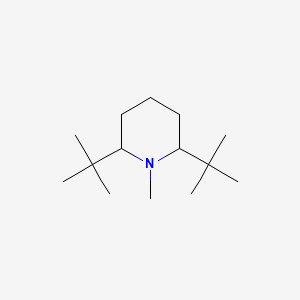
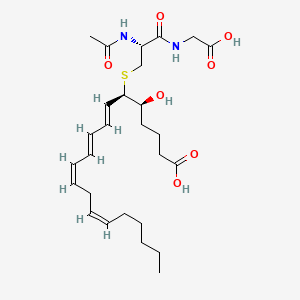
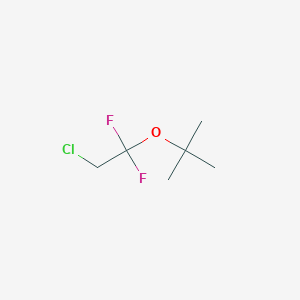
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
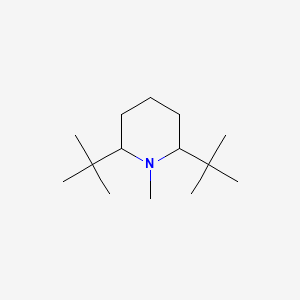

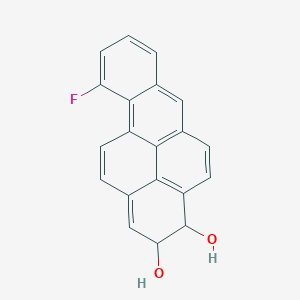
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
